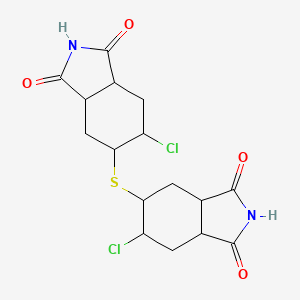
5,5'-Sulfanediylbis(6-chlorohexahydro-1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Sulfanediylbis(6-chlorohexahydro-1H-isoindole-1,3(2H)-dione): is a synthetic organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Sulfanediylbis(6-chlorohexahydro-1H-isoindole-1,3(2H)-dione) typically involves the reaction of hexahydro-1H-isoindole derivatives with sulfur-containing reagents under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, alcohols, or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,5’-Sulfanediylbis(6-chlorohexahydro-1H-isoindole-1,3(2H)-dione) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 5,5’-Sulfanediylbis(6-chlorohexahydro-1H-isoindole-1,3(2H)-dione)
- 5,5’-Sulfanediylbis(6-bromohexahydro-1H-isoindole-1,3(2H)-dione)
- 5,5’-Sulfanediylbis(6-fluorohexahydro-1H-isoindole-1,3(2H)-dione)
Comparison: The uniqueness of 5,5’-Sulfanediylbis(6-chlorohexahydro-1H-isoindole-1,3(2H)-dione) lies in its specific halogen substitution, which can influence its chemical reactivity and biological activity. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different properties in terms of stability, solubility, and interaction with other molecules.
Properties
CAS No. |
62833-60-7 |
|---|---|
Molecular Formula |
C16H18Cl2N2O4S |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
5-chloro-6-[(6-chloro-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-5-yl)sulfanyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H18Cl2N2O4S/c17-9-1-5-7(15(23)19-13(5)21)3-11(9)25-12-4-8-6(2-10(12)18)14(22)20-16(8)24/h5-12H,1-4H2,(H,19,21,23)(H,20,22,24) |
InChI Key |
BWGDVWJYSRNIPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC(C1SC3CC4C(CC3Cl)C(=O)NC4=O)Cl)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















